molecular formula C13H9NS B2681280 4'-Mercaptobiphenyl-4-carbonitrile CAS No. 64409-12-7

4'-Mercaptobiphenyl-4-carbonitrile

Cat. No.: B2681280
CAS No.: 64409-12-7
M. Wt: 211.28
InChI Key: ZZSHJNKMDIZSFY-UHFFFAOYSA-N
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Description

4’-Mercaptobiphenyl-4-carbonitrile is an organic compound with the molecular formula C₁₃H₉NS. It is characterized by the presence of a thiol group (-SH) and a nitrile group (-CN) attached to a biphenyl structure.

Scientific Research Applications

4’-Mercaptobiphenyl-4-carbonitrile has several applications in scientific research:

Mechanism of Action

Safety and Hazards

4’-Mercaptobiphenyl-4-carbonitrile is classified as Aquatic Acute 1 and Eye Dam. 1 . It is very toxic to aquatic life and causes serious eye damage . Precautionary measures include avoiding release to the environment, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Mercaptobiphenyl-4-carbonitrile typically involves the following steps:

    Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of Thiol Group: The thiol group can be introduced via a nucleophilic substitution reaction using a thiolating agent such as thiourea.

    Introduction of Nitrile Group: The nitrile group can be introduced through a Sandmeyer reaction, where an aryl amine is converted to a nitrile using copper(I) cyanide.

Industrial Production Methods: Industrial production of 4’-Mercaptobiphenyl-4-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

    Oxidation: The thiol group in 4’-Mercaptobiphenyl-4-carbonitrile can undergo oxidation to form disulfides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Comparison with Similar Compounds

    Biphenyl-4-thiol: Similar structure but lacks the nitrile group.

    4-Mercaptobenzoic acid: Contains a carboxylic acid group instead of a nitrile group.

    4-Mercaptophenol: Contains a hydroxyl group instead of a nitrile group.

Uniqueness: 4’-Mercaptobiphenyl-4-carbonitrile is unique due to the presence of both thiol and nitrile groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality makes it particularly useful in surface chemistry and materials science .

Properties

IUPAC Name

4-(4-sulfanylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSHJNKMDIZSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64409-12-7
Record name 64409-12-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3.25 g (10.8.10-3 mol) of 4-(4-iodophenyl)benzonitrile are dissolved in 50 ml of hexamethylphosphoramide, and 3.05 g (43.4.10-3 mol) of sodium thiomethylate are then added to the solution. The reaction mixture is heated at 100° C. for 1.5 hours and then, after cooling, hydrolyzed in a 1 N hydrochloric acid/ice mixture. The expected product is extracted with ethyl acetate. The resulting organic phase is washed with water until the pH of the washings is neutral, dried over magnesium sulfate and then evaporated under reduced pressure to give 2.4 g (quantitative yield) of a pale yellow solid.
Name
4-(4-iodophenyl)benzonitrile
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloric acid ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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